

The Discovery and Isolation of N-Feruloyloctopamine: A Technical Guide

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Compound of Interest

Compound Name: *N*-Feruloyloctopamine

Cat. No.: B123784

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An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Feruloyloctopamine, a naturally occurring phenolic amide, has garnered significant attention within the scientific community for its diverse biological activities, including antioxidant and antitumor properties. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and purification, and an examination of its role in key cellular signaling pathways.

Discovery and Natural Occurrence

N-trans-Feruloyloctopamine was first identified as a new natural compound in 1978 by Yoshihara and colleagues from the roots of the eggplant (*Solanum melongena*)[1][2][3]. This initial discovery laid the groundwork for subsequent research into its distribution in the plant kingdom. Since then, **N-Feruloyloctopamine** has been isolated from a variety of other plant sources, including:

- Garlic skin (*Allium sativum*)[4]
- Bell peppers (*Capsicum annuum*)[5]
- *Solanum lyratum*
- *Pisonia aculeata*

- *Antidesma pentandrum*
- *Capnoides sempervirens*
- *Lycium chinense*

The presence of **N-Feruloyloctopamine** across different plant families highlights its potential role in plant defense mechanisms and as a valuable compound for phytochemical investigation.

Experimental Protocols: Isolation and Purification

The isolation of **N-Feruloyloctopamine** from plant sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a composite of established methods for the isolation of phenolic amides from *Solanum* species and can be adapted for the extraction of **N-Feruloyloctopamine**.

Plant Material Preparation

- Collection and Drying: Collect fresh plant material (e.g., roots of *Solanum melongena*).
- Grinding: Thoroughly wash the plant material to remove debris and air-dry until brittle. Grind the dried material into a fine powder.

Solvent Extraction

- Maceration: Submerge the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with periodic stirring.
- Filtration and Concentration: Filter the methanolic extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Liquid-Liquid Partitioning

- Suspension: Suspend the crude methanolic extract in distilled water.

- Fractionation: Transfer the aqueous suspension to a separatory funnel and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. **N-Feruloyloctopamine** is expected to be enriched in the more polar fractions like ethyl acetate.

Chromatographic Purification

- Column Chromatography:
 - Stationary Phase: Silica gel.
 - Mobile Phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
 - Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing **N-Feruloyloctopamine**.
- High-Performance Liquid Chromatography (HPLC):
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 - Detection: UV detector at approximately 320 nm.
 - Purification: Collect the peak corresponding to the retention time of **N-Feruloyloctopamine**.

Structural Elucidation

The purified **N-Feruloyloctopamine** is then subjected to spectroscopic analysis to confirm its structure.

Data Presentation: Physicochemical and Spectroscopic Data

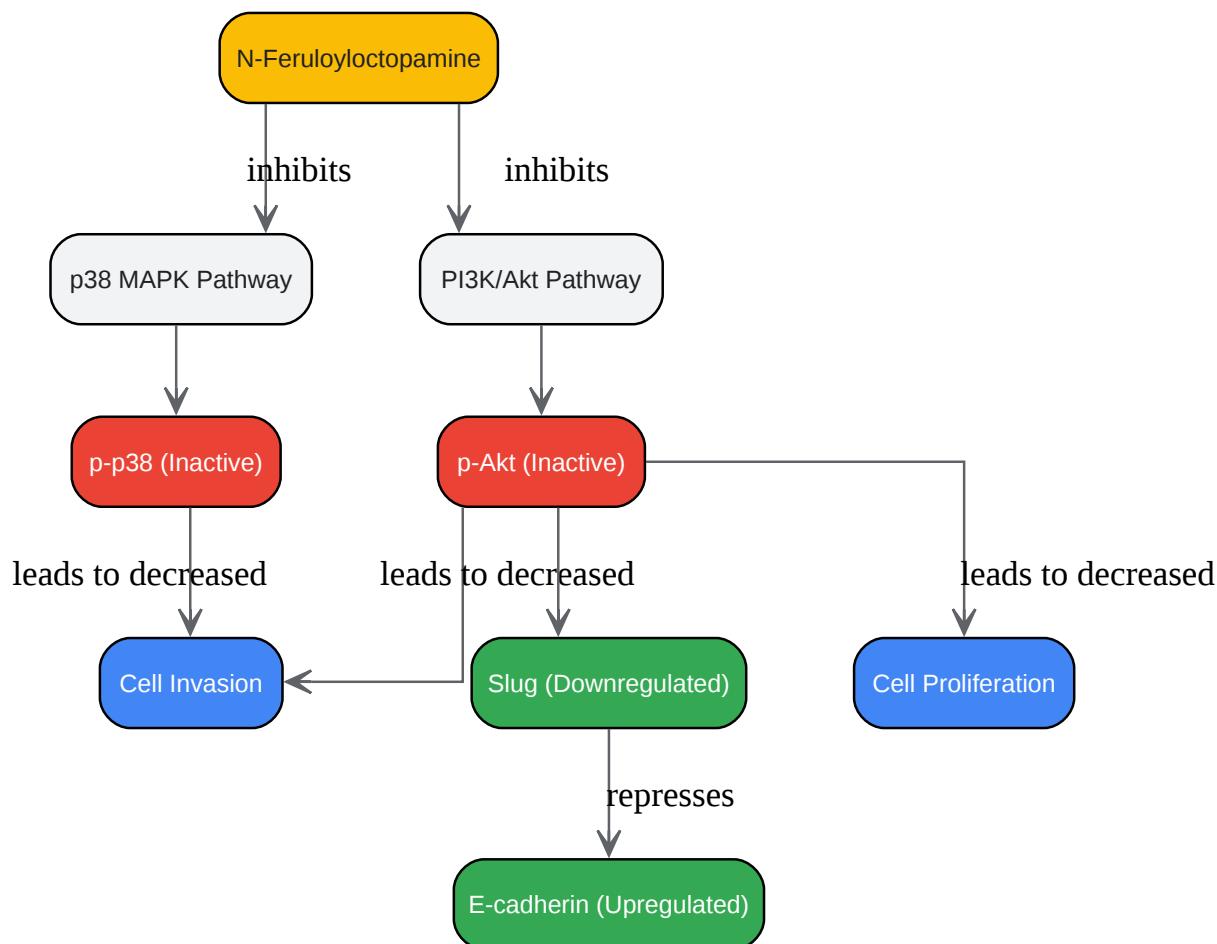
Property	Value
Molecular Formula	C ₁₈ H ₁₉ NO ₅
Molecular Weight	329.35 g/mol
Appearance	White to light yellow solid
Melting Point	164-165 °C
Solubility	Soluble in DMSO, methanol
¹ H NMR (DMSO-d ₆)	δ (ppm): 7.42 (d, J=15.7 Hz, 1H), 7.29 (d, J=8.5 Hz, 2H), 7.12 (d, J=1.9 Hz, 1H), 7.00 (dd, J=8.1, 1.9 Hz, 1H), 6.78 (d, J=8.1 Hz, 1H), 6.73 (d, J=8.5 Hz, 2H), 6.51 (d, J=15.7 Hz, 1H), 4.75 (dd, J=8.0, 3.8 Hz, 1H), 3.81 (s, 3H), 3.35-3.25 (m, 2H)
¹³ C NMR (DMSO-d ₆)	δ (ppm): 165.9, 157.1, 149.2, 148.0, 141.0, 132.3, 127.5, 126.8, 122.0, 115.9, 115.3, 110.8, 71.3, 55.9, 46.1
Mass Spectrometry	ESI-MS m/z: 330.1 [M+H] ⁺

Biological Activity and Signaling Pathways

N-Feruloyloctopamine has been shown to exhibit significant antitumor activity, particularly in hepatocellular carcinoma (HCC) cells. Its mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation, invasion, and apoptosis.

PI3K/Akt and p38 MAPK Signaling Pathways

Research has demonstrated that **N-Feruloyloctopamine** can inhibit the proliferation and invasion of HCC cells by downregulating the phosphorylation of Akt and p38 MAPK[4].



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